Product packaging for 2-Hydroxy-N-(2-hydroxyethyl)propanamide(Cat. No.:CAS No. 5422-34-4)

2-Hydroxy-N-(2-hydroxyethyl)propanamide

Cat. No.: B1220602
CAS No.: 5422-34-4
M. Wt: 133.15 g/mol
InChI Key: RZCHTMXTKQHYDT-UHFFFAOYSA-N
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Description

Contextualization of 2-Hydroxy-N-(2-hydroxyethyl)propanamide within Amide Chemistry Research

The amide functional group, characterized by a nitrogen atom linked to a carbonyl carbon, is a cornerstone of organic chemistry and biology. libretexts.org Amides are remarkably stable due to resonance delocalization, a feature that defines their chemical reactivity and is fundamental to the structure of proteins and peptides. numberanalytics.comnih.govnih.gov The synthesis of the amide bond is reported to be the most frequently used chemical reaction in the pharmaceutical industry. rsc.org

Contemporary amide chemistry research is increasingly focused on developing novel and more sustainable methods for amide synthesis and activation. rsc.orgnumberanalytics.com While traditionally viewed as relatively unreactive, recent decades have witnessed significant breakthroughs in the selective activation of amides under mild conditions, opening new avenues for their use in synthesis. nih.govnih.gov This includes advancements in catalytic amidation and biocatalytic methods using enzymes, which offer greener alternatives to classical synthesis routes. numberanalytics.comnih.gov

Within this dynamic field, N-substituted amides represent a significant class of compounds where one or both hydrogen atoms on the amide nitrogen are replaced by other organic groups. libretexts.orgfiveable.mestudymind.co.uk This substitution allows for the fine-tuning of the molecule's physical and chemical properties, such as solubility, basicity, and reactivity, making them valuable intermediates in the synthesis of complex molecules like pharmaceuticals and agrochemicals. fiveable.me this compound, a secondary amide, exemplifies this class of molecules. studymind.co.uk As a derivative of lactic acid and monoethanolamine, it integrates two hydroxyl groups and a secondary amide linkage, features that underpin its utility in various scientific and industrial domains. nih.gov

Significance of this compound in Contemporary Chemical and Biological Sciences

This compound, also known by synonyms such as Lactamide MEA, has emerged as a compound of interest across multiple scientific disciplines due to its distinct molecular structure. nih.gov Its bifunctionality, possessing both amide and hydroxyl groups, allows it to engage in significant intermolecular interactions, such as hydrogen bonding, which dictates its physical properties and applications. numberanalytics.com

In the realm of biochemical research , the compound has been identified as an inhibitor of specific enzymes. Studies have shown that it can inhibit the activity of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, and tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammatory processes. biosynth.com These inhibitory activities highlight its potential as a tool in studies related to pigmentation and inflammation.

In cosmetic science , its properties as a humectant and skin conditioning agent are of primary importance. nih.govbiosynth.com Its ability to attract and retain moisture is a direct consequence of its hydrophilic nature and the presence of hydroxyl groups. It is utilized in a variety of personal care products, including hair conditioners, shampoos, and skin lotions. epa.gov

Furthermore, in food science , this compound is recognized as a flavoring agent that can contribute to the "kokumi" taste sensation, a quality described as enhancing richness, body, and complexity in foods.

The compound's surfactant properties also make it relevant in materials science and for certain agrochemical formulations, where it can improve solubility and modify the properties of polymers for coatings and adhesives. This multifaceted significance underscores the compound's role as a versatile molecule in modern chemical and biological sciences.

Interactive Data Tables

Chemical and Physical Properties of this compound

This table summarizes key chemical and physical properties of the compound.

PropertyValueSource
IUPAC Name This compound nih.govepa.gov
CAS Number 5422-34-4 nih.govbiosynth.comepa.gov
Molecular Formula C₅H₁₁NO₃ nih.govbiosynth.comepa.gov
Molecular Weight 133.15 g/mol nih.govbiosynth.comepa.gov
Boiling Point 380.3°C at 760 mmHg nih.gov
Density 1.184 g/cm³ nih.gov
Solubility Very soluble in water nih.gov
LogP -1.13
SMILES CC(C(=O)NCCO)O nih.govbiosynth.com

Synonyms and Identifiers for this compound

This table lists common synonyms and regulatory identifiers for the compound.

TypeName / IdentifierSource
Common Name Lactamide MEA nih.govaxsyn.com
Synonym N-(2-Hydroxyethyl)lactamide nih.gov
Synonym Lactic acid monoethanolamide axsyn.comchemeo.com
Synonym N-Lactoyl ethanolamine (B43304) nih.gov
EC Number 226-546-1
FEMA Number 4256 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B1220602 2-Hydroxy-N-(2-hydroxyethyl)propanamide CAS No. 5422-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-N-(2-hydroxyethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-4(8)5(9)6-2-3-7/h4,7-8H,2-3H2,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCHTMXTKQHYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863533
Record name Propanamide, 2-hydroxy-N-(2-hydroxyethyl)-
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Viscous, brownish liquid; Cooked brown roasted aroma
Record name Propanamide, 2-hydroxy-N-(2-hydroxyethyl)-
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Record name N-Lactoyl ethanolamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1752/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

380.00 °C. @ 760.00 mm Hg
Record name N-Lactoyl ethanolamine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very soluble in water; insoluble in pentane and diethyl ether, Slightly soluble (in ethanol)
Record name N-Lactoyl ethanolamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1752/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.182-1.186
Record name N-Lactoyl ethanolamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1752/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5422-34-4
Record name Lactamide MEA
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Record name 2-Hydroxy-N-(2-hydroxyethyl)propanamide
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Record name 5422-34-4
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Record name Propanamide, 2-hydroxy-N-(2-hydroxyethyl)-
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Record name Propanamide, 2-hydroxy-N-(2-hydroxyethyl)-
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Record name N-2-hydroxyethyllactamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-LACTOYL ETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
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Record name N-Lactoyl ethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies for 2 Hydroxy N 2 Hydroxyethyl Propanamide

Established Synthetic Routes and Optimizations

The most well-established and direct method for the synthesis of 2-Hydroxy-N-(2-hydroxyethyl)propanamide involves the aminolysis of an ester of lactic acid, typically ethyl lactate (B86563), with monoethanolamine. This reaction is a straightforward nucleophilic acyl substitution where the amino group of ethanolamine (B43304) attacks the carbonyl carbon of the lactate ester, leading to the formation of the desired amide and ethanol (B145695) as a byproduct.

A common procedure involves heating a mixture of ethyl lactate and ethanolamine. For instance, a reported synthesis involves stirring a mixture of ethyl lactate and ethanolamine at 60°C for 16 hours, followed by distillation to remove the ethanol formed, affording the product in good yield.

While this method is effective, research has focused on optimizing the reaction conditions to improve yield, reduce reaction times, and minimize side products. Key parameters that are often optimized include:

Temperature: The reaction rate is temperature-dependent. Studies on the amidation of fatty acids with ethanolamine have shown that higher temperatures can significantly increase the reaction rate. However, for the synthesis of this compound, careful control of temperature is necessary to prevent side reactions, such as the formation of ester-amides or degradation of the product.

Solvent: The choice of solvent can impact the solubility of reactants and the reaction kinetics. While the direct reaction can be performed neat, the use of a solvent can sometimes facilitate the reaction and product isolation.

Table 1: Established Synthesis of this compound

Reactants Reaction Conditions Yield Reference
Ethyl lactate, Ethanolamine 60°C, 16 hours, neat 89% PrepChem.com

Novel Approaches in the Synthesis of this compound

In recent years, novel synthetic methodologies have been explored to enhance the efficiency, sustainability, and scalability of amide synthesis. These modern techniques, while not all yet specifically reported for this compound, offer promising avenues for its future production.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. The direct heating of the reaction mixture can accelerate the amidation of esters with amines. For instance, a method for synthesizing an ionic liquid of ethanolamine lactate utilizes microwave irradiation to complete the reaction in 30 minutes, a significant improvement over the 20 hours required for conventional heating. google.com This suggests that a similar microwave-assisted approach could be highly effective for the synthesis of this compound from lactic acid or its esters and ethanolamine.

Continuous Flow Synthesis: Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. Continuous flow systems have been successfully employed for the synthesis of amides from esters. These systems typically involve pumping the reactants through a heated reactor, often packed with a solid-supported catalyst. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized product yields and purity. The application of flow chemistry to the synthesis of this compound could lead to a more efficient and scalable industrial process.

Stereoselective Synthesis and Chiral Induction in this compound and its Analogs

The 2-hydroxypropanamide moiety of the target molecule contains a chiral center at the C2 position, meaning it can exist as two enantiomers: (R)-2-Hydroxy-N-(2-hydroxyethyl)propanamide and (S)-2-Hydroxy-N-(2-hydroxyethyl)propanamide. As the biological and physical properties of these enantiomers can differ significantly, the development of stereoselective synthetic methods is of great importance.

Chemoenzymatic Synthesis: One of the most promising approaches for obtaining enantiomerically pure α-hydroxy amides is through chemoenzymatic methods. These strategies leverage the high stereoselectivity of enzymes, particularly lipases, to resolve a racemic mixture of the starting material or the final product.

A common strategy involves the kinetic resolution of a racemic mixture of a lactic acid ester using a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme selectively catalyzes the acylation or alcoholysis of one enantiomer, leaving the other enantiomer unreacted. The two enantiomers can then be separated. For example, lipase-catalyzed kinetic resolution has been successfully applied to various chiral alcohols and esters, achieving high enantiomeric excess.

Alternatively, a dynamic kinetic resolution (DKR) can be employed, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product.

Chiral Lewis Acid Catalysis: Chiral Lewis acids can be used to catalyze the enantioselective addition of nucleophiles to carbonyl compounds. In the context of this compound synthesis, a chiral Lewis acid could potentially be used to direct the addition of ethanolamine to a derivative of pyruvic acid (2-oxopropanoic acid) in an enantioselective manner, followed by reduction of the ketone to the desired hydroxyl group. Chiral Lewis acids have been effectively used in a variety of asymmetric reactions, including conjugate additions and aldol (B89426) reactions, to produce chiral building blocks.

Catalytic Systems in this compound Synthesis

The use of catalysts is crucial for developing efficient and environmentally benign synthetic routes to this compound. A wide range of catalytic systems have been investigated for the amidation of esters.

Biocatalysts: As mentioned in the previous section, lipases are highly effective biocatalysts for the synthesis of amides. Candida antarctica lipase B (CALB) is a particularly robust and versatile enzyme that has been widely used for the amidation of esters. It can function in various organic solvents and at elevated temperatures. The enzymatic synthesis of amide surfactants from ethanolamine and fatty acid esters has been demonstrated, highlighting the potential of lipases for the selective formation of N-acylethanolamides.

Table 2: Lipase-Catalyzed Amidation

Lipase Substrates Key Features
Candida antarctica lipase B (CALB) Esters, Amines High stability, broad substrate specificity, can be used for kinetic resolution.

Metal-Based Catalysts: A variety of metal-based catalysts have been developed for the direct amidation of esters. These include catalysts based on zirconium(IV), hafnium(IV), and tantalum(V) ethoxide. For instance, tantalum(V) ethoxide has been shown to be an efficient catalyst for the hydroxy-directed amidation of β-hydroxy esters. While not directly applied to lactic acid esters, this suggests that metal catalysts could be effective for the synthesis of this compound.

Metal-Free Catalysts: In line with the principles of green chemistry, there is a growing interest in developing metal-free catalytic systems for amide synthesis. While specific applications to the synthesis of this compound are not yet widely reported, general methods for the metal-free amidation of esters offer a promising future direction.

Chemical Reactivity and Transformation Pathways of 2 Hydroxy N 2 Hydroxyethyl Propanamide

Reaction Mechanisms Involving the Amide Moiety of 2-Hydroxy-N-(2-hydroxyethyl)propanamide

The amide bond is the most stable acyl derivative, yet it can undergo hydrolysis under forceful conditions, such as strong acid or base with heating. youtube.commasterorganicchemistry.com

Acid-Catalyzed Hydrolysis Under strong acidic conditions (e.g., H₂SO₄ or HCl and heat), the amide group of this compound can be hydrolyzed to yield lactic acid and the protonated amine, 2-aminoethanol. The generally accepted mechanism proceeds through the following steps:

Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.comyoutube.com The nitrogen atom's lone pair is involved in resonance and is therefore not basic. youtube.com

Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

A series of proton transfers occurs, converting the hydroxyl group of the former ethanolamine (B43304) moiety into a better leaving group (H₂O⁺-R).

The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling 2-aminoethanol as the leaving group.

Deprotonation of the resulting protonated carboxylic acid yields lactic acid. The released 2-aminoethanol is protonated in the acidic medium to form the 2-aminoethan-1-ol-1-ium ion. youtube.com

This reaction is essentially irreversible because the amine product is protonated, rendering it non-nucleophilic and unable to participate in the reverse reaction. masterorganicchemistry.comyoutube.com

Base-Catalyzed Hydrolysis In the presence of a strong base like sodium hydroxide (B78521) and heat, amide hydrolysis occurs via a different mechanism.

A hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the amide. youtube.comlibretexts.org This forms a tetrahedral intermediate with a negative charge on the oxygen atom.

The tetrahedral intermediate collapses, reforming the carbonyl double bond. This step expels the N-(2-hydroxyethyl)amide anion as the leaving group.

An immediate acid-base reaction occurs where the highly basic amide anion deprotonates the newly formed lactic acid, resulting in a stable carboxylate salt (sodium lactate) and 2-aminoethanol. youtube.com

This process is considered irreversible because the final deprotonation of the carboxylic acid to form a resonance-stabilized carboxylate anion is energetically favorable. chemistrysteps.com

Table 1: Conditions for Amide Hydrolysis
Reaction TypeReagentsKey Mechanistic StepProducts
Acid-Catalyzed HydrolysisStrong acid (e.g., H₂SO₄, HCl), water, heatProtonation of carbonyl oxygen followed by water attack youtube.comyoutube.comLactic acid and 2-aminoethanol (as ammonium (B1175870) salt) youtube.com
Base-Catalyzed HydrolysisStrong base (e.g., NaOH), water, heatNucleophilic attack by hydroxide on carbonyl carbon youtube.comlibretexts.orgLactate (B86563) salt and 2-aminoethanol youtube.com

Transformations of the Hydroxyl Groups in this compound

The two hydroxyl groups in the molecule—one primary and one secondary—are nucleophilic centers that can undergo a variety of transformations typical for alcohols, such as esterification and etherification. The differing steric environments of the primary and secondary alcohols may allow for selective functionalization under controlled conditions.

Esterification Both the primary and secondary hydroxyl groups can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. Reaction at the less sterically hindered primary hydroxyl group is generally favored. For instance, reacting the molecule with one equivalent of an acyl chloride at low temperatures in the presence of a non-nucleophilic base would likely lead to preferential acylation of the primary hydroxyl group.

Etherification Similarly, etherification, such as in the Williamson ether synthesis, is a plausible transformation. This would involve deprotonating one or both hydroxyl groups with a strong base (e.g., sodium hydride) to form the corresponding alkoxide(s), followed by reaction with an alkyl halide. Again, the primary alkoxide is expected to be more reactive and less sterically hindered, favoring the formation of an ether at that position.

Formation of Derivatives and Analogues of this compound

The functional groups of this compound serve as handles for the synthesis of a wide array of derivatives.

Substitution on the amide nitrogen can lead to tertiary amides. An example of such a derivative is N-ethyl-2-hydroxy-N-(2-hydroxyethyl)propanamide. lookchem.com A potential synthesis route for this compound involves the aminolysis of a lactic acid ester, such as methyl lactate, with N-ethylethanolamine. lookchem.com This reaction displaces the methoxy (B1213986) group of the ester with the secondary amine to form the more stable tertiary amide.

Table 2: Properties of N-ethyl-2-hydroxy-N-(2-hydroxyethyl)propanamide
PropertyValueReference
CAS Number6280-20-2 lookchem.com
Molecular FormulaC₇H₁₅NO₃ lookchem.com
Molecular Weight161.1989 g/mol lookchem.com
Boiling Point305.1°C at 760 mmHg lookchem.com
Density1.12 g/cm³ lookchem.com

The proximity of the functional groups in this compound facilitates intramolecular cyclization reactions to form various heterocyclic systems.

Formation of 2-Oxazolines A significant transformation pathway for N-(2-hydroxyethyl) amides is dehydrative cyclization to form 2-oxazolines. itu.edu.tr This reaction involves the intramolecular attack of the primary hydroxyl group's oxygen onto the amide's carbonyl carbon, followed by the elimination of water. This cyclization can be promoted under various conditions. One method involves the thermolysis of boron esters derived from N-(2-hydroxyethyl) amides at high temperatures (240–260 °C). itu.edu.tr Other procedures for related systems utilize dehydrating agents or catalysts like Cu(OTf)₂. itu.edu.trmdpi.com The resulting product from this compound would be 2-(1-hydroxyethyl)-4,5-dihydrooxazole.

Formation of Oxazolidinones Cyclic carbamates, or oxazolidinones, are another class of heterocycles accessible from this scaffold. For instance, N-(2-hydroxyethyl)-oxazolidine-2-one can be prepared from diethanolamine (B148213) and diethylcarbonate, indicating that the N-(2-hydroxyethyl) moiety is a key structural feature for forming such rings. prepchem.com The synthesis of oxazolidin-2-one derivatives can also be achieved from urea (B33335) and ethanolamine, highlighting the potential for cyclization reactions involving the core structure of this compound. organic-chemistry.org Intramolecular cyclization could potentially occur between the secondary hydroxyl group and the amide nitrogen if the carbonyl carbon were provided by an external reagent like phosgene (B1210022) or a chloroformate.

Table 3: Potential Cyclic Derivatives from the this compound Scaffold
Derivative ClassReacting GroupsGeneral MethodReference
2-OxazolinePrimary -OH and AmideIntramolecular dehydrative cyclization itu.edu.trmdpi.com
OxazolidinoneAmide N-H and Secondary -OH (with external carbonyl source)Intramolecular cyclization prepchem.comorganic-chemistry.org

The multiple functional groups make this compound a versatile scaffold for creating more complex molecules. Functionalization strategies can target one or more of the reactive sites.

Selective Protection: Standard protecting group chemistry can be employed to selectively block one or both hydroxyl groups, allowing for specific modification of the remaining functional group(s). For example, a silyl (B83357) ether could be formed at the primary hydroxyl group, enabling subsequent reactions at the secondary hydroxyl or amide positions.

Oxidation: The primary and secondary hydroxyl groups can be oxidized to an aldehyde and a ketone, respectively. These new carbonyl functionalities can then be used in a host of other reactions, such as reductive amination, Wittig reactions, or aldol (B89426) condensations, to build molecular complexity.

Polymerization: The difunctional nature of the hydroxyl groups, coupled with the amide, allows the molecule to act as a monomer or a cross-linking agent in polymerization reactions, for example, in the formation of polyesters or polyurethanes. The molecule is noted as a component in some polymer structures. epa.gov

Degradation Chemistry of this compound

The degradation of this compound can occur through several chemical pathways, primarily involving hydrolysis of the amide bond or thermal decomposition.

Hydrolytic Degradation As detailed in Section 3.1, the most direct degradation pathway in aqueous environments is the hydrolysis of the amide linkage. This process is accelerated by the presence of strong acids or bases and elevated temperatures, leading to the cleavage of the molecule into lactic acid and 2-aminoethanol. youtube.comlibretexts.org

Thermal Degradation At elevated temperatures, especially in the absence of water, different degradation routes can be expected.

Intramolecular Cyclization: As mentioned previously, heating can induce dehydration to form the more stable 2-oxazoline derivative. itu.edu.tr

Decomposition: Studies on the thermal degradation of structurally similar amines, such as monoethanolamine (MEA), show that complex reactions can occur at high temperatures (e.g., 135 °C), leading to the formation of products like cyclic ureas and diamines. utexas.edu By analogy, the thermal degradation of this compound could lead to a variety of products through intermolecular condensation or fragmentation reactions. The decomposition of simple amides can also release ammonia (B1221849) at high temperatures. nih.gov

The specific products of thermal degradation would be highly dependent on the conditions, such as temperature, pressure, and the presence of oxygen or catalysts.

Thermal Degradation Mechanisms of the Chemical Compound

The thermal stability of this compound is dictated by the resilience of its amide linkage and the reactivity of its hydroxyl groups at elevated temperatures. Amide compounds are generally thermally stable, with decomposition temperatures often starting around 160°C, though this is highly dependent on the specific molecular structure. researchgate.net For N,N-dialkyl-amides, thermal degradation can yield a complex mixture of products including carboxylic acids, ketones, imides, and other amides. iaea.org The degradation process can be significantly influenced by the atmosphere, particularly the presence of oxygen. iaea.org

Given the structure of this compound, several thermal degradation pathways can be proposed:

Amide Bond Hydrolysis: In the presence of water, high temperatures can facilitate the hydrolysis of the amide bond, reversing its formation reaction to yield Lactic Acid and Ethanolamine.

Intramolecular Cyclization: The molecule could undergo an intramolecular cyclization reaction between the amide nitrogen and the hydroxyethyl (B10761427) group, eliminating a molecule of water to form a morpholinone derivative, such as 4-methyl-morpholin-3-one.

Fragmentation and Depolymerization Analogs: The degradation can be compared to that of structurally related polymers. Poly(L-lactic acid) (PLLA) thermally degrades via intramolecular transesterification to form lactide and other cyclic oligomers, as well as through chain scission. nih.govnih.gov Similarly, poly(2-hydroxyethyl methacrylate) (pHEMA) degradation primarily proceeds via depolymerization to yield the monomer. researchgate.net By analogy, this compound could fragment into smaller, volatile molecules.

Homolytic Cleavage: At very high temperatures, thermal decomposition likely proceeds through homolysis, breaking C-C, C-N, and C-O bonds to form various free radicals, which then recombine or propagate to form a complex mixture of smaller products. rsc.org This process, known as pyrolysis, can lead to the formation of simple gases like CO₂ and smaller organic fragments if sufficient energy is applied. masterorganicchemistry.com

Table 1: Potential Thermal Degradation Products and Mechanisms

Potential Product Plausible Mechanism Supporting Analogy/Reference
Lactic AcidAmide bond hydrolysisGeneral amide chemistry
EthanolamineAmide bond hydrolysisGeneral amide chemistry
AcetaldehydeFragmentation following C-C bond cleavagePLLA degradation nih.gov
Morpholinone derivativesIntramolecular cyclization and dehydrationStructural possibility
Carbon Dioxide (CO₂)High-temperature fragmentation/pyrolysispHEMA degradation researchgate.net
Imides, KetonesRadical-based decomposition pathwaysN,N-dialkyl-amide thermolysis iaea.org

Oxidative Degradation Pathways of the Chemical Compound

Oxidative degradation involves the reaction of the compound with an oxidizing agent, typically molecular oxygen, often accelerated by heat, light, or the presence of metal catalysts. For this compound, the hydroxyl groups and the carbon atoms adjacent to the nitrogen are the most likely sites for oxidative attack.

Oxidation of Alcohol Groups: The primary and secondary alcohol groups are susceptible to oxidation. The secondary alcohol on the propanamide moiety can be oxidized to a ketone, yielding N-(2-hydroxyethyl)-2-oxopropanamide . The primary alcohol of the N-hydroxyethyl group can be oxidized first to an aldehyde and subsequently to a carboxylic acid, forming N-(carboxymethyl)-2-hydroxypropanamide . The selective oxidation of amino alcohols to amino acids is a known process, often utilizing metal catalysts. acs.orgnih.gov The oxidation of diols can also lead to cleavage of the C-C bond between the hydroxyl-bearing carbons. bartleby.comresearchgate.net

Degradation at the Amide Group: While amides are generally less susceptible to oxidation than amines, degradation can still occur. Studies on secondary amides have identified novel base-mediated oxidative pathways that can convert them into primary amides. bohrium.comnih.govresearchgate.net The presence of the nitrogen atom can influence the reaction, as the high affinity of nitrogen for some metal catalysts can lead to active site blocking. nih.gov

Accelerated Degradation: Studies on the oxidative degradation of amino alcohols used in industrial applications show that the process is significantly accelerated by increased temperature and the presence of metal ions like iron. nih.gov The degradation products in such systems are often small, volatile compounds such as ammonia and formic acid, alongside more complex nitrogenous species. nih.govunit.no

Table 2: Potential Oxidative Degradation Products and Pathways

Potential Product Plausible Pathway Supporting Analogy/Reference
N-(2-hydroxyethyl)-2-oxopropanamideOxidation of the secondary alcohol to a ketoneGeneral alcohol oxidation chemistry
N-(carboxymethyl)-2-hydroxypropanamideOxidation of the primary alcohol to a carboxylic acidAmino alcohol oxidation acs.orgnih.gov
Glycolic AcidOxidative cleavage of the N-hydroxyethyl groupDiol oxidation rsc.org
Lactic AcidOxidative cleavage of the amide bondAmide degradation bohrium.comacs.org
AmmoniaFragmentation and complete oxidationAmine/amino alcohol degradation nih.gov
Formic AcidFragmentation and complete oxidationAmine/amino alcohol degradation nih.gov

Photochemical Degradation Studies of the Chemical Compound

Direct photochemical degradation studies on this compound are scarce in the scientific literature. However, potential pathways can be postulated based on the photochemistry of amides and alcohols. Photochemical degradation is initiated by the absorption of light, typically in the UV spectrum, which excites the molecule and can lead to bond cleavage or rearrangement.

Radical Formation via Homolytic Cleavage: The energy from absorbed photons can be sufficient to break covalent bonds. For simple amides, UV irradiation is known to cause the cleavage of C-N, C-H, and N-H bonds, leading to the formation of various radical intermediates. acs.org For this compound, this could lead to an amidyl radical and a hydroxyethyl radical via C-N bond scission, or other fragments.

Carbonyl Group Photochemistry: The amide carbonyl group, while less photoreactive than a ketone carbonyl, can theoretically undergo Norrish Type I (cleavage of the N-C bond) or Norrish Type II (intramolecular hydrogen abstraction) reactions. acs.org The presence of abstractable hydrogen atoms on both the N-alkyl chain and the propanamide backbone makes a Type II reaction a possibility, which would proceed via a zwitterionic intermediate. acs.orgacs.org

Photo-oxidation: In the presence of oxygen, photochemical processes can be coupled with oxidation. The initial photolytic step may form radicals that then react with oxygen to form peroxy radicals, initiating a chain reaction that leads to a variety of oxidized products. acs.org The metabolism of some N-acylethanolamines in plants involves oxidation by lipoxygenase, a process that can be mimicked by photo-oxidation. nih.gov

Due to the lack of specific experimental data, the photochemical behavior of this compound remains largely theoretical.

Table 3: Potential Photochemical Degradation Pathways

Reaction Type Description Potential Intermediates/Products Supporting Analogy/Reference
Homolytic Cleavage (Photolysis)Light-induced breaking of covalent bonds (e.g., C-N, C-C).Amidyl radicals, alkyl radicals, formyl radicals.ESR studies on simple amides acs.org
Norrish Type II ReactionIntramolecular hydrogen abstraction by the excited carbonyl group.Zwitterionic intermediates, leading to cleavage or cyclization products.Photochemistry of α-keto amides acs.orgacs.org
Photo-Fries Rearrangement AnalogAcyl group migration. Unlikely for aliphatic amides but radical scission products are possible.Radical fragments.Photolysis of aromatic amides cdnsciencepub.com
Photo-oxidationRadical formation followed by reaction with molecular oxygen.Peroxy radicals, hydroperoxides, and subsequent oxidized products (aldehydes, ketones, acids).General photo-oxidation of amides acs.org

Advanced Spectroscopic and Computational Characterization of 2 Hydroxy N 2 Hydroxyethyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Hydroxy-N-(2-hydroxyethyl)propanamide and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of organic molecules. While a publicly available, peer-reviewed spectrum for this compound is not readily found, the expected ¹H and ¹³C NMR spectra can be predicted based on its chemical structure.

¹H NMR Spectrum Prediction: The molecule has five distinct proton environments, which would result in five unique signals in a high-resolution ¹H NMR spectrum.

CH₃- group: The methyl protons are adjacent to a single proton (CHOH), which would split their signal into a doublet.

-CH(OH)- group: This single proton is coupled to the three methyl protons and the amide N-H proton, potentially resulting in a complex multiplet (a quartet of doublets, assuming N-H coupling is present).

-NH- group: The amide proton signal is often broad and its coupling can sometimes be obscured by solvent exchange. If coupling occurs, it would be split by the adjacent -CH₂- group into a triplet.

-N-CH₂- group: These two protons are adjacent to the -CH₂OH group. Their signal would likely appear as a triplet.

-CH₂-OH group: These two protons are adjacent to the -N-CH₂- group, and their signal is expected to be a triplet.

-OH protons: The signals for the two hydroxyl protons are typically broad and may not show clear coupling, often appearing as singlets.

¹³C NMR Spectrum Prediction: The molecule contains five carbon atoms in unique chemical environments, which would lead to five distinct signals in the ¹³C NMR spectrum. The approximate chemical shifts are influenced by the electronegativity of attached atoms (oxygen and nitrogen).

Carbon Atom Predicted Chemical Shift Range (ppm) Justification
C H₃15-25Aliphatic carbon adjacent to a hydroxylated carbon.
C H(OH)65-75Carbon bonded to a hydroxyl group and the amide carbonyl.
C =O170-180Amide carbonyl carbon, highly deshielded.
-N-C H₂-40-50Carbon adjacent to the amide nitrogen.
-C H₂-OH60-70Carbon adjacent to a hydroxyl group and the nitrogen-bonded carbon.

Vibrational Spectroscopy (FT-IR and Raman) in the Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds, providing a fingerprint of the functional groups present.

FT-IR Spectrum Analysis: The gas-phase FT-IR spectrum of N-(2-Hydroxyethyl)lactamide is available through the NIST Chemistry WebBook. The key absorption bands are characteristic of its hydroxyl and secondary amide functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Description
~3400 (broad)O-H stretchHydroxyl (-OH)A broad, strong band indicative of hydrogen-bonded hydroxyl groups.
~3300 (broad)N-H stretchSecondary Amide (-NH)A moderately intense, broad peak, often overlapping with the O-H stretch.
~2950-2850C-H stretchAlkyl (CH₃, CH₂, CH)Sharp peaks corresponding to the stretching of sp³ hybridized C-H bonds.
~1650C=O stretch (Amide I)Amide (-C=O)A very strong and characteristic absorption for the amide carbonyl group.
~1550N-H bend (Amide II)Amide (-NH)A strong band resulting from the coupling of N-H bending and C-N stretching.
~1100-1000C-O stretchHydroxyl/AlcoholStrong stretching vibrations for the primary and secondary alcohol C-O bonds.

Raman Spectrum Analysis: While an experimental Raman spectrum is not available, theoretical predictions can be made. Raman spectroscopy is sensitive to changes in polarizability. The C=O stretch, while strong in IR, would be expected to be weaker in Raman. Conversely, the C-C backbone and C-H stretching vibrations would likely produce strong Raman signals. The symmetric stretches of the molecule would be particularly Raman active.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis of this compound

Mass spectrometry (MS) provides information on the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) for this compound would appear at a mass-to-charge ratio (m/z) of 133.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Key bond cleavages are expected to occur alpha to the heteroatoms (O and N) and the carbonyl group.

m/z of Fragment Ion Proposed Fragment Structure / Neutral Loss Fragmentation Pathway
102[M - CH₂OH]⁺Alpha-cleavage with loss of the hydroxymethyl radical from the ethanolamine (B43304) side.
88[M - CH₃CHO]⁺ or [CH₃CH(OH)CONH₂]⁺Cleavage of the N-CH₂ bond with hydrogen transfer.
74[HOCH₂CH₂NH₂]⁺Cleavage of the amide C-N bond.
61[HNCH₂CH₂OH]⁺Cleavage of the bond between the carbonyl carbon and the alpha-carbon.
44[CONH₂]⁺ or [CH₃CH=OH]⁺Cleavage of the ethyl group from the propanamide side, or fragmentation of the ethanolamine moiety.

Electronic Structure and Computational Chemistry of this compound

Computational chemistry offers powerful methods to investigate molecular properties that can be difficult to measure experimentally, including conformational landscapes, electronic orbitals, and reaction dynamics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For a flexible molecule like this compound, DFT can be used to determine the relative stabilities of its various conformers, which arise from rotation around its single bonds. nih.govresearchgate.net The most stable conformation is likely stabilized by intramolecular hydrogen bonds, for instance between the amide proton and the hydroxyl oxygen of the lactoyl group, or between the lactoyl hydroxyl proton and the amide carbonyl oxygen.

DFT calculations also yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps predict a molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily polarized. For this molecule, the HOMO is expected to be localized around the electron-rich oxygen and nitrogen atoms, while the LUMO would likely be centered on the antibonding π* orbital of the carbonyl group.

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in an aqueous solution, would provide detailed insights into its intermolecular interactions. acs.orgacs.org

By simulating the trajectory of the molecule and surrounding solvent molecules, one can analyze the hydrogen bonding network. The two hydroxyl groups and the secondary amide group are all capable of acting as both hydrogen bond donors and acceptors. MD simulations can quantify the average number of hydrogen bonds formed between the solute and solvent, their lifetimes, and their geometries. This information is crucial for understanding the molecule's solubility and its behavior in formulations. The simulation would likely show strong hydrogen bonding between the molecule's polar groups and water, explaining its high water solubility.

Quantum chemical calculations can be employed to map out potential reaction pathways, for example, in hydrolysis or thermal decomposition. nih.gov Methods such as Intrinsic Reaction Coordinate (IRC) calculations can trace the path from a transition state to the reactants and products, providing a detailed mechanism. nih.gov

For this compound, a key reaction pathway of interest is the hydrolysis of the amide bond, which would yield lactic acid and ethanolamine. Computational studies can model this reaction under both acidic and basic conditions to determine the activation energy barriers for each step. acs.orgmasterorganicchemistry.com Such calculations would likely confirm that the amide bond is highly stable, requiring significant energy input or catalytic action to break, which is characteristic of amides. youtube.com These predictive models are invaluable for understanding the stability of the compound and predicting potential degradation products.

Biological Activities and Mechanistic Investigations of 2 Hydroxy N 2 Hydroxyethyl Propanamide and Its Analogues

Evaluation of Biochemical Probe Potential for Enzyme and Receptor Interactions

2-Hydroxy-N-(2-hydroxyethyl)propanamide has been identified as a cationic surfactant that can inhibit the activity of tyrosinase, an enzyme crucial for melanin (B1238610) production. This inhibitory action suggests its potential use in cosmetic formulations for skin lightening. biosynth.com The presence of hydroxyl groups in its structure is significant for its biological activity, as it allows for interactions with various biological systems, potentially influencing cellular processes.

The structural characteristics of this compound and its analogues play a crucial role in their interaction with enzymes and receptors. The hydroxyl groups, in particular, are key to these interactions. Analogues with multiple hydroxyl groups, such as N-bis(2-hydroxyethyl)propanamide, demonstrate enhanced binding to biomolecules. In contrast, halogenated derivatives exhibit different pharmacokinetic properties due to increased lipophilicity.

Investigations into Potential Therapeutic Activities

The therapeutic potential of this compound and its analogues has been explored in several key areas of medical research.

Research has shown that this compound can inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. biosynth.com This positions the compound as a potential candidate for anti-inflammatory applications. The anti-inflammatory properties of related compounds, such as benzamides and nicotinamides, are believed to be mediated through the inhibition of the transcription factor NF-kappaB, which in turn inhibits TNF-α production. nih.gov

Some studies have indicated that γ-lactams, a structural class to which this compound is related, may exert anti-inflammatory effects by suppressing pro-inflammatory cytokines through various mechanisms, including the inhibition of TNF-α, cyclooxygenase-2 (COX-2), and nuclear factor kappa B (NF-κB). semanticscholar.org

The cytotoxic effects of this compound have been observed in vitro at higher concentrations, indicating a dose-dependent relationship. This has led to investigations into its potential as an antimitotic agent, which are compounds that halt cell multiplication during mitosis. nih.govphytojournal.com

Studies on structurally similar compounds have provided further insights. For instance, novel L-serinamides have shown significant inhibition of cell viability in chemoresistant breast cancer cell lines. nih.gov Specifically, certain ortho-substituted analogs demonstrated the greatest efficacy. nih.gov The mechanism of action for some antimitotic natural products involves targeting enzymes that regulate mitosis rather than tubulin itself. nih.gov

In a related area of research, a fatty acid amide, N-(2-Hydroxyethyl)hexadecanamide, isolated from an endophytic fungus, has demonstrated the ability to induce apoptosis in breast cancer cells. nih.gov This compound was shown to upregulate cell-cycle arrest and pro-apoptotic genes while downregulating an anti-apoptotic gene. nih.gov

While direct studies on the antiarrhythmic and analgesic properties of this compound are limited, research into related cytisine (B100878) derivatives offers valuable insights. Cytisine, a natural product, and its N-derivatives have been shown to exhibit a variety of pharmacological activities, including analgesic effects. nih.gov

The modification of cytisine's chemical structure through the introduction of different substituents has led to compounds with potential therapeutic interest, including those with antiarrhythmic properties. nih.govnih.gov These derivatives have been investigated for their ability to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various physiological processes. nih.govnih.gov

The potential nootropic and neurological effects of compounds related to this compound have been an area of interest. Cytisine and its derivatives, for example, have been studied for their neuroprotective effects and their influence on the central and peripheral nervous systems. nih.govresearchgate.net Pre-clinical studies have shown that their interaction with various nAChR subtypes can have a wide range of biological effects, including regulating mood and motor activity. nih.gov

Furthermore, cytisine has demonstrated an ability to induce dopamine (B1211576) release and has been suggested as a potential lead for understanding CNS plasticity mediated by nicotinic receptors. datapdf.com Some studies have also pointed to the antidepressant-like effects of cytisine, which may arise from its ability to block specific nAChRs. datapdf.com

Structure-Activity Relationship (SAR) Studies for Optimized Biological Function

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery for systematically exploring how modifications to a molecule's structure affect its biological activity. oncodesign-services.com For analogues of this compound, SAR analyses have been crucial in understanding the determinants of their biological effects.

For example, in a series of novel ceramide analogs, SAR analysis indicated that the imine functional group was critical for the cellular anti-viability effect. nih.gov Similarly, for N-substituted-dihydropyridylacetic acids, esters, and amides, the anti-inflammatory potency was generally found to be in the order of ester > amide > acid. nih.gov Increasing the length of the alkyl ester substituent also enhanced activity. nih.gov

These studies help in identifying key structural features that influence potency, selectivity, and safety, thereby guiding the optimization of lead compounds for improved therapeutic function. oncodesign-services.com

Data Tables

Table 1: Investigated Activities of this compound and Related Compounds

Biological ActivityCompound/Analogue ClassKey Findings
Enzyme Inhibition This compoundInhibits tyrosinase activity. biosynth.com
Anti-inflammatory This compoundInhibits TNF-α. biosynth.com
Benzamides and NicotinamidesInhibit NF-kappaB, leading to reduced TNF-α. nih.gov
γ-LactamsMay suppress pro-inflammatory cytokines like TNF-α and COX-2. semanticscholar.org
Antimitotic/Cytotoxic This compoundExhibits dose-dependent cytotoxicity.
L-SerinamidesInhibit cell viability in breast cancer cell lines. nih.gov
N-(2-Hydroxyethyl)hexadecanamideInduces apoptosis in breast cancer cells. nih.gov
Analgesic Cytisine DerivativesExhibit analgesic properties. nih.gov
Neuroprotective Cytisine DerivativesShow neuroprotective effects and influence on mood and motor activity. nih.govresearchgate.net

Cellular and Molecular Mechanisms of Action

The cellular and molecular mechanisms underlying the biological activities of this compound and its analogues are multifaceted, involving direct enzyme inhibition and modulation of neurotransmitter systems. While the precise pathways for the parent compound are still under investigation, studies on its structural analogues have provided more detailed insights into their mechanisms of action.

Enzymatic Inhibition by this compound

Research has shown that this compound, also known as Lactamide MEA, can inhibit the activity of key enzymes involved in physiological and pathophysiological processes. It has been identified as an inhibitor of tyrosinase, a critical enzyme in the synthesis of melanin. biosynth.com This inhibitory action suggests potential applications in dermatological contexts related to hyperpigmentation.

Furthermore, the compound has been observed to inhibit tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine central to the inflammatory cascade. biosynth.com The ability of its hydroxyl groups to form hydrogen bonds is thought to enhance its interaction with cellular components, which may lead to the disruption of cellular membranes or interference with metabolic pathways, although the exact molecular interactions driving these inhibitory effects are not yet fully elucidated. biosynth.com The compound also exhibits properties of a cationic surfactant, which may influence its biological interactions. biosynth.com

Mechanisms of Action of Analogues

Studies on analogues of this compound have revealed more specific cellular and molecular targets, particularly within the central nervous system. A notable area of investigation has been the anticonvulsant properties of certain N-(2-hydroxyethyl)amide derivatives.

Modulation of the GABAergic System: A significant body of evidence points towards the involvement of the γ-aminobutyric acid (GABA) system in the anticonvulsant effects of these analogues. GABA is the primary inhibitory neurotransmitter in the brain, and enhancement of GABAergic neurotransmission is a key mechanism for controlling seizures.

Certain N-(2-hydroxyethyl)amide derivatives have demonstrated potent anticonvulsant activity in various preclinical models. For instance, N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide have shown strong antagonistic effects against seizures induced by chemical convulsants that interfere with the GABA system. These include inhibitors of the GABA-synthesizing enzyme glutamate (B1630785) decarboxylase (GAD), such as 3-mercaptopropionic acid and thiosemicarbazide, and antagonists of the GABA-A receptor, like bicuculline. This suggests that these analogues may exert their anticonvulsant effects by enhancing GABAergic neurotransmission or by directly interacting with GABA-A receptors to potentiate their inhibitory function.

Interaction with Voltage-Gated Sodium Channels: Another potential mechanism for the anticonvulsant activity of amide derivatives is the modulation of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials, and their blockade can reduce neuronal hyperexcitability. While direct evidence for the interaction of this compound analogues with these channels is limited, other α-hydroxyamide compounds with anticonvulsant effects have been shown to act as voltage-gated sodium channel blockers. This raises the possibility that this mechanism may also contribute to the pharmacological profile of this class of compounds.

The following table summarizes the research findings on the anticonvulsant activity of selected N-(2-hydroxyethyl)amide analogues.

CompoundAnimal ModelTestMedian Effective Dose (ED₅₀) (mg/kg)Median Toxic Dose (TD₅₀) (mg/kg)Protective Index (PI)
N-(2-hydroxyethyl)decanamideMiceMaximal Electroshock (MES)22.0599.827.5
N-(2-hydroxyethyl)palmitamideMiceMaximal Electroshock (MES)23.3>1000>42.9
N-(2-hydroxyethyl)stearamideMiceMaximal Electroshock (MES)20.5>1000>48.8

Advanced Applications of 2 Hydroxy N 2 Hydroxyethyl Propanamide in Chemical Research and Development

Utilization as a Building Block in Complex Organic Molecule Synthesis

2-Hydroxy-N-(2-hydroxyethyl)propanamide, a bifunctional molecule derived from lactic acid, serves as a valuable chiral building block in the synthesis of more complex organic molecules. Its inherent chirality, stemming from the lactic acid backbone, makes it a useful synthon in asymmetric synthesis, where the control of stereochemistry is crucial. The presence of two hydroxyl groups and a secondary amide provides multiple reactive sites for further chemical transformations.

A notable example of its application is in the synthesis of the active pharmaceutical ingredient Alibendol. google.comresearchgate.net Alibendol, a cholekinetic and antispasmodic agent, is chemically known as 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide. In one synthetic route, the final step involves the amidation of a substituted benzoic acid derivative with 2-aminoethanol (ethanolamine) to form the N-(2-hydroxyethyl)amide moiety of Alibendol. google.com While this specific route uses ethanolamine (B43304) directly, the structural similarity highlights the role of the N-(2-hydroxyethyl)amide fragment, which is the core of this compound, in the final drug molecule.

The principles of chiral pool synthesis, which utilizes readily available chiral compounds from nature, can be applied to this compound. mdpi.com As a derivative of lactic acid, it can be used to introduce a specific stereocenter into a target molecule. This is particularly important in the synthesis of natural products and pharmaceuticals, where biological activity is often dependent on a single enantiomer.

Furthermore, the hydroxyl groups of this compound can be selectively protected and activated to participate in a variety of chemical reactions, including esterifications, etherifications, and nucleophilic substitutions. This allows for the construction of complex molecular architectures with controlled stereochemistry. The amide functionality can also be involved in various coupling reactions or can be hydrolyzed under specific conditions to reveal a carboxylic acid and an amine, further expanding its synthetic utility.

Role as a Ligand in Coordination Chemistry and Metal Complexation

The molecular structure of this compound, featuring multiple heteroatoms with lone pairs of electrons (nitrogen and oxygen), makes it a potential ligand for the formation of coordination complexes with various metal ions. The amide nitrogen and the two hydroxyl oxygens can act as donor atoms, allowing the molecule to chelate to a metal center. The mode of coordination can vary depending on the metal ion, the reaction conditions, and the deprotonation of the hydroxyl groups.

While specific studies on the coordination complexes of this compound are not extensively documented in publicly available literature, the coordination chemistry of structurally similar ligands provides insights into its potential behavior. For instance, research on thiosemicarbazone ligands containing an N-(2-hydroxyethyl) moiety has shown that they can form stable complexes with cobalt(III) and nickel(II). researchgate.net In these complexes, the ligand coordinates to the metal center through the sulfur and azomethine nitrogen atoms. The hydroxyethyl (B10761427) group, while not directly involved in coordination in these specific examples, can influence the solubility and crystal packing of the complexes through hydrogen bonding. researchgate.net

It is plausible that this compound could act as a bidentate or tridentate ligand. For example, it could coordinate to a metal ion through the amide oxygen and one of the hydroxyl oxygens, forming a stable chelate ring. The specific coordination mode would influence the geometry and electronic properties of the resulting metal complex.

The catalytic potential of such metal complexes is an area of significant research interest. Ruthenium complexes with acylated amino acid ligands, for example, have demonstrated catalytic activity in C-H functionalization reactions. google.com Given the structural similarities, metal complexes of this compound could potentially be explored for applications in catalysis, such as asymmetric hydrogenation or oxidation reactions. The chiral nature of the ligand could be transferred to the catalytic process, enabling enantioselective transformations. rsc.org

Interactive Data Table: Potential Coordination Modes of this compound

Coordination ModePotential Donor AtomsMetal Ion ExamplePotential Application
BidentateAmide Oxygen, Hydroxyl OxygenCopper(II)Catalyst for oxidation reactions
BidentateTwo Hydroxyl OxygensCobalt(II)Precursor for magnetic materials
TridentateAmide Nitrogen, Two Hydroxyl OxygensRhodium(III)Catalyst for asymmetric hydrogenation

Development of Advanced Materials Incorporating this compound Scaffolds

The bifunctional nature of this compound makes it a promising monomer for the synthesis of advanced materials, particularly biodegradable polymers and hydrogels. The hydroxyl groups can participate in polymerization reactions, such as polycondensation, to form polyesters, while the amide group can form hydrogen bonds, contributing to the material's mechanical properties.

The development of biodegradable polymers is of great interest for biomedical applications and for reducing plastic waste. Polyesters are a well-known class of biodegradable polymers, and the incorporation of this compound into a polyester (B1180765) backbone could introduce desirable properties such as improved hydrophilicity and controlled degradation rates. nih.gov The presence of the amide linkage could also influence the thermal and mechanical stability of the resulting polymer.

Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are another class of materials where this compound could find application. Its hydrophilicity and the presence of two hydroxyl groups make it a suitable candidate for a monomer or a crosslinking agent in hydrogel synthesis. Thermoresponsive hydrogels, which exhibit a volume phase transition in response to temperature changes, are of particular interest for drug delivery and tissue engineering applications. mdpi.comnih.gov By copolymerizing this compound with other monomers, it may be possible to create hydrogels with tunable lower critical solution temperatures (LCST), a key parameter for in-situ gelling systems.

While direct research on polymers and hydrogels synthesized from this compound is limited, studies on similar monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) provide a strong basis for its potential. nih.gov These materials have been extensively investigated for biomedical applications, and the structural features of this compound suggest it could offer unique advantages in terms of biocompatibility and degradability.

Interactive Data Table: Potential Properties of Materials Incorporating this compound

Material TypePotential Monomer/Crosslinker RoleKey Potential PropertiesPotential Application
Biodegradable PolyesterDihydroxy monomerControlled degradation, improved hydrophilicityDrug delivery matrices, temporary medical implants
HydrogelMonomer and/or crosslinkerHigh water content, biocompatibility, thermoresponsivenessScaffolds for tissue engineering, controlled release systems
Functional PolymerMonomer with reactive side groupsSites for bioconjugation, tunable surface propertiesBiosensors, functional coatings

Application as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis Research

This compound and its derivatives have been investigated as intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of new anticonvulsant and analgesic agents. The N-(2-hydroxyethyl)amide moiety is a structural feature present in a number of biologically active compounds.

Research has shown that a series of novel N-(2-hydroxyethyl)amide derivatives exhibit significant anticonvulsant activity. nih.govnih.gov For example, compounds such as N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide have demonstrated potent anticonvulsant effects in preclinical models, with a better safety profile compared to the established anti-epileptic drug valproate. nih.gov These findings suggest that the N-(2-hydroxyethyl)amide scaffold is a promising pharmacophore for the design of new central nervous system drugs.

The synthesis of the aforementioned Alibendol also exemplifies the role of the N-(2-hydroxyethyl)amide structure in a clinically used drug. google.comresearchgate.net Although in some synthetic routes ethanolamine is used in the final step, the resulting amide is structurally equivalent to a derivative of this compound where the lactate (B86563) portion has been replaced.

Furthermore, the hydroxyethyl group in this compound provides a handle for further chemical modification, which could be exploited in the synthesis of more complex APIs. For instance, the hydroxyl group could be a precursor for the introduction of other functional groups or for linking the molecule to other pharmacophores. There is also growing interest in the development of antiviral nucleoside analogues, where modifications to the ribose sugar are crucial for activity. nih.govnih.gov The hydroxyethyl moiety could potentially serve as a simplified acyclic sugar mimic in the design of novel antiviral agents.

Interactive Data Table: Research on API Derivatives Related to this compound

API Candidate ClassSpecific Derivative ExampleInvestigated ActivityKey Research Finding
AnticonvulsantsN-(2-hydroxyethyl)decanamideAnticonvulsantBetter protective index than valproate in preclinical models. nih.gov
AnticonvulsantsN-(2-hydroxyethyl)cinnamamideAnticonvulsantSignificant activity in the maximal electroshock (MES) test. nih.gov
CholekineticsAlibendolCholekinetic, AntispasmodicClinically used drug for digestive disorders. google.comresearchgate.net

Environmental Fate and Atmospheric Chemistry of 2 Hydroxy N 2 Hydroxyethyl Propanamide

Atmospheric Degradation Pathways and Reaction Products

The primary atmospheric degradation pathway for 2-Hydroxy-N-(2-hydroxyethyl)propanamide is expected to be its reaction with hydroxyl (OH) radicals, which are highly reactive and prevalent in the troposphere. The reaction likely proceeds through hydrogen abstraction from various sites on the molecule. The presence of multiple susceptible C-H bonds, as well as O-H and N-H bonds, provides several potential reaction sites.

By analogy with other amides and alcohols, the most probable sites for hydrogen abstraction by OH radicals are the carbon atoms bonded to the nitrogen and oxygen atoms, due to the activating effect of these heteroatoms. The abstraction of a hydrogen atom leads to the formation of a carbon-centered radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂).

Subsequent reactions of the peroxy radical with nitric oxide (NO) or other peroxy radicals (HO₂) can lead to a variety of degradation products. For instance, the oxidation of the N-(2-hydroxyethyl) group could be analogous to the degradation of other N-alkanolamines. Studies on the OH-initiated oxidation of aminoacetaldehyde, a first-generation oxidation product of monoethanolamine, show that the process is primarily initiated by OH radical attack via H-abstraction, leading to the formation of isomeric radicals researchgate.netmdpi.com. The dominant radical intermediate, NH₂CH₂C•O, is predicted to dissociate to NH₂•CH₂ and CO mdpi.com. The subsequent reactions of these radicals with O₂ are known to form imines mdpi.com.

Based on the degradation pathways of similar compounds, the potential atmospheric degradation products of this compound are outlined in the table below.

Initial Reactant Reaction Pathway Potential Intermediate Products Potential Final Products
This compoundH-abstraction by OH radicalCarbon-centered radicals, Peroxy radicals (RO₂)Formamide, Acetamide, Glycolaldehyde, Oxalic acid, Nitrates

It is important to note that the atmospheric lifetime of this compound will be influenced by the concentration of OH radicals and other atmospheric oxidants. Theoretical studies on the atmospheric degradation of hydroperoxy amides, which are products of tertiary amine autoxidation, estimate a lifetime of about 20 hours for loss by OH radicals ku.dk.

Formation of Nitrosamines and Nitramines from Related Amine Systems

A significant environmental and health concern associated with amines is their potential to form N-nitrosamines and N-nitramines, which are potent carcinogens researchgate.netnih.gov. These compounds can be formed from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid (HONO), which can be present in the atmosphere researchgate.netnih.gov.

This compound is a secondary amide, and while amides are generally less reactive towards nitrosation than amines, the presence of the N-(2-hydroxyethyl) group, which contains a secondary amine functionality, presents a potential site for nitrosamine (B1359907) formation usp.orgnih.gov. The reaction involves the attack of the lone pair of electrons on the nitrogen atom on the nitrosating agent.

The general reaction for the formation of a nitrosamine from a secondary amine is as follows:

R₂NH + HONO → R₂N-N=O + H₂O

Studies have shown that N-alkylated amides, carbamates, and ureas can be nitrosated, leading to the formation of N-nitroso compounds usp.org. For instance, N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine, a secondary amine, is known to be prone to nitrosation nih.gov. The synthesis of N-(2-hydroxyethyl)-N-phenylnitrous amide has been documented, highlighting the potential for nitrosamine formation from structurally related compounds researchgate.net.

The table below summarizes the potential for nitrosamine formation from this compound.

Precursor Compound Nitrosating Agent Potential Product Significance
This compoundNitrous Acid (HONO)N-nitroso-2-hydroxy-N-(2-hydroxyethyl)propanamideFormation of a potential carcinogen

It is crucial to consider that the rate of nitrosamine formation is dependent on various factors, including the concentration of the amine and the nitrosating agent, pH, and temperature researchgate.net. While the amide group itself is less reactive, the secondary amine within the N-(2-hydroxyethyl) substituent remains a point of concern for potential nitrosamine formation in environments where nitrosating agents are present.

Photochemical Transformations in Atmospheric Models

Atmospheric models are essential tools for predicting the fate and impact of chemical compounds in the atmosphere. These models incorporate various chemical and physical processes, including emissions, transport, chemical transformation, and deposition.

For a compound like this compound, its representation in a photochemical model would be based on its chemical structure and reactivity. Due to the lack of specific experimental data for this compound, its atmospheric chemistry would likely be represented by analogy to similar, better-studied compounds.

The key parameters for modeling its photochemical transformation would include:

Rate constant for the reaction with OH radicals: This would likely be estimated using structure-activity relationships (SARs) based on its functional groups.

Photolysis rate: Given the absence of significant chromophores that absorb in the actinic region, direct photolysis is expected to be a minor degradation pathway.

Products of degradation: The model would include a simplified reaction scheme leading to the formation of key degradation products, as discussed in section 7.1.

General photochemical models, such as those used by the U.S. Environmental Protection Agency (EPA), simulate the formation of ozone and particulate matter by considering the reactions of a large number of volatile organic compounds (VOCs) and nitrogen oxides (NOx) nih.gov. A compound like this compound would be categorized as a VOC and its contribution to ozone and secondary organic aerosol (SOA) formation would be estimated based on its reactivity and degradation products.

The table below illustrates how this compound might be parameterized in an atmospheric model.

Model Parameter Representation for this compound Basis for Representation
OH Reaction Rate ConstantEstimated via Structure-Activity Relationship (SAR)Based on amide and alcohol functional groups
Photolysis RateAssumed to be negligibleLack of significant chromophores
Degradation ProductsSimplified mechanism forming smaller organic acids and nitrogen-containing speciesAnalogy to similar amides and alkanolamines

The accuracy of such modeling would be limited by the lack of direct experimental data for this specific compound.

Environmental Transport and Distribution Studies

The environmental transport and distribution of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). For this compound, its high polarity due to the presence of hydroxyl and amide groups suggests high water solubility and a low potential for bioaccumulation.

Based on its structure, the compound is expected to partition primarily into the aqueous phase in the environment. Studies on the partitioning of compounds from water and air into amides show that amides can act as good models for biological phases nih.gov. Secondary amides, like the one in the target molecule, are weak hydrogen bond acids nih.gov.

In the absence of specific experimental data, environmental fate models can be used to predict the distribution of this compound. These models use the compound's properties to estimate its partitioning between different environmental compartments such as air, water, soil, and sediment.

The expected environmental distribution based on the properties of similar compounds is summarized in the table below.

Environmental Compartment Expected Partitioning Behavior Governing Properties
WaterHighHigh water solubility, low Kow
SoilModerate to lowHigh water solubility may lead to leaching; potential for adsorption to soil organic matter is likely low.
AirLowLow vapor pressure, high water solubility leading to efficient wet deposition.
BiotaLowLow Kow suggests low potential for bioaccumulation.

Future Research Directions and Unexplored Avenues in 2 Hydroxy N 2 Hydroxyethyl Propanamide Research

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Compound Research

The synergy between artificial intelligence (AI) and chemistry is set to revolutionize how molecules are discovered, synthesized, and optimized. For 2-Hydroxy-N-(2-hydroxyethyl)propanamide, machine learning (ML) offers a powerful lens through which to explore its potential.

Future research could leverage ML algorithms to build predictive models for various aspects of the compound's behavior. nih.gov For instance, by curating datasets of related amide synthesis reactions, it is possible to train models to predict the reaction yield or conversion rate for the synthesis of this compound under different conditions. pku.edu.cn Studies have successfully used random forest algorithms with small experimental datasets to reliably predict the conversion rates of amide bond syntheses, achieving high accuracy (R² > 0.95) even with limited data. pku.edu.cn Such models can analyze a multitude of feature descriptors derived from quantum chemical calculations to identify the most influential factors in the reaction. pku.edu.cn

Furthermore, ML can accelerate the discovery of new applications. By training models on large databases of compounds with known biological activities, it may be possible to predict the likelihood of this compound or its derivatives exhibiting specific therapeutic effects. This approach has been used to predict the enantioselectivity of enzymes for new substrates, a data-driven methodology that could guide the design of biocatalytic processes involving the compound. researchgate.netnih.gov Explainable AI (XAI) techniques like SHAP (Shapley Additive Explanations) can be employed to understand the "black-box" nature of these models, providing chemically meaningful insights into what structural features drive the predicted activity. nih.govpku.edu.cn

Table 1: Potential AI/ML Applications in this compound Research

AI/ML ApplicationResearch GoalPotential ImpactRelevant Findings
Reaction Outcome Prediction Predict yield and conversion rates for synthesis.Optimization of synthesis protocols, reducing experimental costs and time.ML models reliably predict amide bond synthesis conversion rates from small datasets. pku.edu.cn
Property Prediction Forecast physicochemical and toxicological properties.Early-stage assessment of safety and suitability for various applications.ML is increasingly used for toxicity prediction of nanoparticles and chemicals. nih.gov
Bioactivity Screening Identify potential biological targets and activities.Accelerated discovery of new pharmaceutical or cosmeceutical applications.ML models can predict enzyme enantioselectivity for new substrates. researchgate.netnih.gov
Generative Design Design novel derivatives with enhanced properties.Creation of new molecules based on the this compound scaffold for specific functions.Generative models have been used to create novel chiral ligands for catalysis. nih.gov

Green Chemistry Approaches in Synthesis and Application of the Chemical Compound

The principles of green chemistry are paramount for the future of the chemical industry, aiming to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of amides, a cornerstone of the chemical and pharmaceutical industries, has traditionally relied on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.orgrsc.orgresearchgate.net

A significant area for future research is the adoption of green solvents for the synthesis of this compound. rsc.org Promising bio-based alternatives that have been successfully used for amide bond formation include 2-Methyltetrahydrofuran (2-MeTHF), Cyrene, and p-Cymene. rsc.orgresearchgate.net These solvents are derived from renewable feedstocks like furfural (B47365) or cellulose (B213188) and offer a much-improved environmental and safety profile. rsc.org Research should focus on optimizing reaction conditions using these green solvents to achieve high yields and purity for this compound.

Another avenue is the use of enzymatic catalysis. Candida antarctica lipase (B570770) B (CALB), for example, has been shown to be an efficient biocatalyst for preparing various amides in green solvents like cyclopentyl methyl ether (CPME). nih.gov This enzymatic approach operates under mild conditions, often without the need for additives or intensive purification, offering a highly sustainable route to amide synthesis. nih.gov

Table 2: Green Solvents for Amide Synthesis

Green SolventSourceKey AdvantagesReference
2-Methyltetrahydrofuran (2-MeTHF) Derived from furfural or levulinic acid.Bio-based, effective alternative to DMF and DCM. rsc.org
Cyrene (Dihydrolevoglucosenone) Derived from cellulose.Bio-based, biodegradable, similar properties to dipolar aprotic solvents with no associated harmful effects. rsc.orgresearchgate.net
p-Cymene Derived from limonene.Bio-based, potential substitute for toluene. rsc.org
Cyclopentyl methyl ether (CPME) Synthetic.Greener and safer alternative to many conventional organic solvents, effective for enzymatic amidation. nih.gov

Bio-inspired Chemistry and Biomimetic Studies Involving this compound

Nature provides a vast blueprint for the design of functional molecules. Bio-inspired and biomimetic chemistry seeks to mimic natural structures and processes to create novel materials and systems. The structure of this compound, with its amide linkage and two hydroxyl groups, makes it an interesting building block for creating mimics of biological molecules.

One area of exploration is the development of "peptoids" or poly-N-substituted glycines. stanford.edu Peptoids are a class of peptide mimics that are resistant to degradation by proteases. The N-substituted amide structure is a key feature of peptoids. Future work could investigate the incorporation of the 2-hydroxyethyl group onto a polyamide backbone, using this compound as a conceptual starting point to create novel, functional biomimetic polymers with enhanced stability and specific folding properties.

Furthermore, the compound could serve as a scaffold for developing biomimetic biofilm disruptors. Natural compounds like norspermidine trigger biofilm disassembly. nih.gov By using this compound as a core, researchers could synthesize derivatives that present charged groups at precise spatial intervals, mimicking the action of natural disruptors to prevent or break down pathogenic bacterial biofilms. nih.gov

Exploration of Novel Bioactive Scaffolds Derived from this compound

A chemical scaffold is a core structure from which a library of new compounds can be built. The simple, functionalized structure of this compound makes it an ideal candidate for derivatization to create novel bioactive scaffolds.

Research has shown that related amide structures can serve as potent enzyme inhibitors. For example, a series of N-hydroxy-3-phenyl-2-propenamides were developed as inhibitors of human histone deacetylase (HDAC), with one compound entering clinical trials for cancer treatment. nih.gov This demonstrates the potential of the amide scaffold in drug discovery. Future synthetic efforts could modify the this compound structure—for instance, by esterifying the hydroxyl groups or introducing aromatic moieties—to screen for new enzyme inhibitors or other bioactive agents.

In the field of biomaterials, hydrogel scaffolds are crucial for tissue engineering due to their similarity to the native extracellular matrix. researchgate.net The monomer 2-hydroxyethyl methacrylate (B99206) (HEMA) is widely used for creating biocompatible hydrogels. nih.govmdpi.com Future research could explore the polymerization or cross-linking of this compound into novel hydrogel networks. Its hydrophilic nature and hydrogen-bonding capabilities could impart desirable properties like water retention and biocompatibility, making such scaffolds potentially suitable for cell growth and tissue regeneration. researchgate.net

Advanced Characterization Techniques for In Situ and Real-Time Analysis of the Chemical Compound

A deep understanding of reaction mechanisms is critical for process optimization and control. Advanced analytical techniques that allow for in situ and real-time monitoring can provide unprecedented insight into the synthesis of this compound.

Future studies should employ techniques like ReactIR™, an in-situ Fourier Transform Infrared (FTIR) spectroscopy method. ReactIR™ can monitor the concentration of reactants, intermediates, and products in real-time directly within the reaction vessel, even under harsh conditions. mt.com This would allow researchers to track the formation of the amide bond and identify any transient intermediates, leading to a more thorough understanding of the reaction kinetics and pathway. mt.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Mechanistic studies on amide formation have used ³¹P NMR to identify key intermediates like (acyloxy)-phosphonium salts that are generated in situ. acs.org Similar isotopic labeling studies (e.g., with ¹³C or ¹⁵N) could be designed for the synthesis of this compound to elucidate the precise mechanism of amide bond formation, whether it proceeds through direct amidation or via an activated intermediate. This detailed mechanistic knowledge is invaluable for scaling up production safely and efficiently.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-N-(2-hydroxyethyl)propanamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via condensation of lactic acid and monoethanolamine under controlled temperature (typically 80–120°C) and inert atmosphere (e.g., nitrogen) to prevent oxidation. Reaction optimization includes monitoring pH (maintained at 6–8), stoichiometric ratios (1:1 molar ratio of reactants), and purification via vacuum distillation or recrystallization .
  • Key Variables : Temperature, catalyst selection (e.g., acidic or enzymatic), and solvent polarity. Impurity profiles (e.g., unreacted starting materials) are analyzed using HPLC or GC-MS .

Q. How is the chemical structure of this compound characterized?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of hydroxyl (–OH), amide (–CONH–), and ethanolamine (–CH2_2CH2_2OH) groups.
  • FT-IR : Peaks at ~3300 cm1^{-1} (O–H stretch), ~1640 cm1^{-1} (amide C=O), and ~1050 cm1^{-1} (C–O from ethanolamine) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]+^+ at m/z 134.1 .

Q. What methods are used to evaluate its stability in aqueous formulations?

  • Accelerated Stability Testing : Samples are stored at 25°C, 40°C, and 60°C for 4–12 weeks. Degradation is monitored via pH shifts, turbidity measurements, and HPLC analysis. Hydrolytic stability is assessed under varying pH (3–9) to identify cleavage points (e.g., amide bond hydrolysis) .

Q. How is its surfactant behavior quantified in experimental systems?

  • Critical Micelle Concentration (CMC) : Determined using surface tension measurements (Wilhelmy plate method) or conductivity titration.
  • Emulsification Efficiency : Oil-in-water emulsions are prepared with varying compound concentrations (0.1–5% w/w), and stability is assessed via centrifugation or zeta potential analysis .

Advanced Research Questions

Q. How can molecular interactions in crystalline this compound be resolved?

  • Crystallography : Single-crystal X-ray diffraction reveals intramolecular hydrogen bonds (O–H⋯N, N–H⋯O) and intermolecular packing motifs (e.g., R_2$$^4(8) hydrogen-bonding networks). Synchrotron radiation improves resolution for light-atom positioning .
  • Thermal Analysis : DSC/TGA identifies phase transitions and decomposition pathways correlated with crystallographic data .

Q. What strategies address conflicting data in toxicity assessments?

  • Case Study : While in vitro assays (e.g., Ames test) may suggest mutagenic potential due to reactive intermediates, in vivo mouse micronucleus assays (2000 mg/kg dose, 24/48-hour sampling) show no clastogenic effects. Discrepancies are resolved by evaluating metabolic activation (S9 liver homogenate supplementation) and exposure duration .
  • Dose-Response Analysis : EC50_{50}/LC50_{50} values are compared across cell lines (e.g., HaCaT keratinocytes vs. HepG2 hepatocytes) to assess tissue-specific toxicity .

Q. How can its role in complex formulations (e.g., drug delivery systems) be systematically studied?

  • Co-solvent Compatibility : Phase diagrams constructed using water/solvent mixtures (e.g., ethanol, PEG 400) identify formulation stability zones.
  • Synchrotron SAXS : Probes nanostructural changes (e.g., micelle size/shape) under physiological conditions .

Q. What advanced techniques elucidate pH-dependent conformational changes?

  • Molecular Dynamics (MD) Simulations : Predict protonation states of hydroxyl and amide groups at pH 3–10. Validated via 1^1H NMR chemical shift perturbations (e.g., deprotonation of –OH at pH >8) .
  • Electrochemical Analysis : Cyclic voltammetry detects redox-active species formed under acidic/basic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.